molecular formula C20H23BrN2O2 B247921 1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE

1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE

Cat. No.: B247921
M. Wt: 403.3 g/mol
InChI Key: FJBRFBSGNCFPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a 3-methylphenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE typically involves multiple steps:

    Preparation of 3-Bromobenzyl Chloride: This can be achieved by reacting 3-bromotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of 3-Methylphenoxyacetic Acid: This involves the reaction of 3-methylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Acylation of Piperazine: The final step involves the acylation of piperazine with 3-methylphenoxyacetic acid chloride, followed by the alkylation with 3-bromobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromobenzyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group in the 3-methylphenoxy moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation

Properties

Molecular Formula

C20H23BrN2O2

Molecular Weight

403.3 g/mol

IUPAC Name

1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C20H23BrN2O2/c1-16-4-2-7-19(12-16)25-15-20(24)23-10-8-22(9-11-23)14-17-5-3-6-18(21)13-17/h2-7,12-13H,8-11,14-15H2,1H3

InChI Key

FJBRFBSGNCFPQY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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